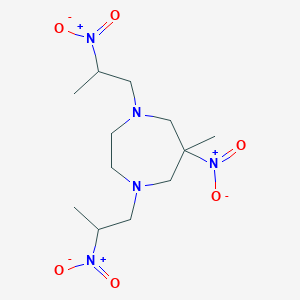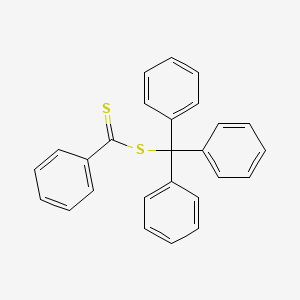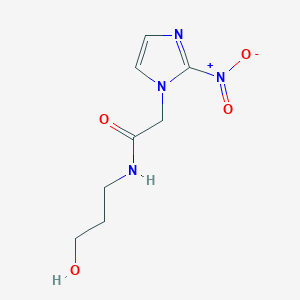![molecular formula C15H11NO4 B12551184 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one CAS No. 147801-96-5](/img/structure/B12551184.png)
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one is an organic compound with the molecular formula C₁₅H₁₁NO₄ It is characterized by the presence of a nitro group attached to a benzoyl phenyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one typically involves the reaction of 4-nitrobenzoyl chloride with 2-phenylethanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-[2-(4-Aminobenzoyl)phenyl]ethan-1-one.
Substitution: Various substituted benzoyl phenyl ethanones.
Oxidation: 1-[2-(4-Nitrobenzoyl)phenyl]ethanoic acid.
科学的研究の応用
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular signaling pathways, contributing to its observed activities.
類似化合物との比較
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one can be compared with other similar compounds such as:
4-Nitrobenzoyl chloride: Used as a starting material in the synthesis of this compound.
2-Phenylethanone: Another starting material used in the synthesis.
1-[2-(4-Aminobenzoyl)phenyl]ethan-1-one: A reduction product of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
147801-96-5 |
|---|---|
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC名 |
1-[2-(4-nitrobenzoyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11NO4/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
InChIキー |
APZYFCREHKHWKI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)

![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)






